molecular formula C15H13N3O3 B604357 5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione CAS No. 198220-35-8

5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione

Cat. No. B604357
CAS RN: 198220-35-8
M. Wt: 283.28g/mol
InChI Key: BTYSUCRIJZMZPS-VQHVLOKHSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione” is complex. The compound is a derivative of indole, a heterocyclic compound that is a significant component in many natural products and drugs .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve various stages. For instance, the generation of an (1H-indol-3-yl)methyl electrophile enables the rapid and mild nucleophilic substitution in a microflow reactor .

Scientific Research Applications

Intermolecular Interactions and Structural Analysis

The condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione under specific conditions leads to the formation of a derivative of the compound . This derivative has been characterized through spectroscopic and thermal tools, and its crystal structure has been confirmed via X-ray single crystal diffraction. The study provides insights into the compound's intermolecular interactions and thermal stability, indicating good stability up to 215°C (Barakat et al., 2017).

Synthesis and Biological Evaluation

A study on the synthesis of novel derivatives of the compound, focusing on their anticancer activity against cervical cancer cell lines, has been conducted. The research involved characterizing the compounds through various spectroscopic means and evaluating their inhibitory activity, with one compound displaying significant potential (Kumar et al., 2018).

Molecular Docking Studies

Molecular docking studies have been performed on derivatives of the compound, particularly focusing on their interaction with certain cancer cell lines. This research aims to understand the molecular basis of the compound's anticancer activity, providing a pathway for the development of novel therapeutic agents (Kumar et al., 2018).

Quantum Chemical Insight

Research has been conducted to gain quantum chemical insights into the molecular structure of derivatives of the compound, exploring their potential as chemosensors for detecting copper(II) ions. The study involves thorough spectroscopic characterization, thermal analysis, and computational studies to understand the compound's electronic structure and interaction with metal ions (Barakat et al., 2017).

Synthesis and Antimycobacterial Activity

A series of derivatives have been synthesized and tested for their antimycobacterial activity, showing varying degrees of efficacy against certain strains. These compounds offer a new avenue for the development of antimycobacterial drugs, highlighting the compound's potential in contributing to combating microbial resistance (Yushin et al., 2020).

properties

IUPAC Name

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-17-13(19)11(14(20)18(2)15(17)21)7-9-8-16-12-6-4-3-5-10(9)12/h3-8,19H,1-2H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYSUCRIJZMZPS-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=C2C=NC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=O)N(C1=O)C)/C=C/2\C=NC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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